2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

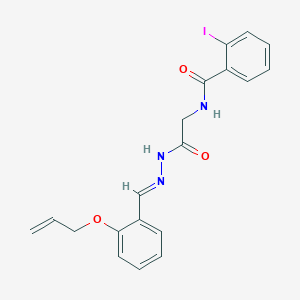

2-(2-(3-フルオロベンジリデン)ヒドラジノ)-2-オキソ-N-フェニルアセトアミド: は、分子式C16H13N3O2Fを持つ化学化合物です。ヒドラゾン類に属し、その独特な構造から興味深い性質を示します。詳細を調べてみましょう!

2. 製法

合成経路:: この化合物の合成は、3-フルオロベンズアルデヒドとヒドラジン水和物を縮合させてヒドラゾン中間体を生成し、その後N-フェニルアセチルクロリドと反応させることで行われます。全体の合成経路は以下のように要約できます。

ヒドラゾンの生成: 3-フルオロベンズアルデヒドはヒドラジン水和物と反応してヒドラゾン中間体を生成します。

アセチル化: ヒドラゾン中間体は、N-フェニルアセチルクロリドを使用してアセチル化され、最終生成物が得られます。

ヒドラゾンの生成: 反応は通常、適切な溶媒(例えば、エタノールまたはメタノール)中で還流条件下で行われます。

アセチル化: アセチル化ステップは、塩基(ピリジンなど)と有機溶媒(ジクロロメタンなど)を使用して行われます。

工業生産:: 工業規模の生産方法は広く文書化されていませんが、実験室規模の合成は潜在的なスケールアップの基礎となります。

準備方法

Synthetic Routes:: The synthesis of this compound involves the condensation of 3-fluorobenzaldehyde with hydrazine hydrate, followed by subsequent reaction with N-phenylacetyl chloride. The overall synthetic route can be summarized as follows:

Formation of hydrazone: 3-fluorobenzaldehyde reacts with hydrazine hydrate to form the hydrazone intermediate.

Acetylation: The hydrazone intermediate is then acetylated using N-phenylacetyl chloride to yield the final product.

Hydrazone Formation: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

Acetylation: The acetylation step is carried out using a base (such as pyridine) and an organic solvent (e.g., dichloromethane).

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.

化学反応の分析

反応性::

酸化: この化合物は、ヒドラゾン官能基の存在により、酸化反応を受ける可能性があります。

置換: フェニルアセチル基で求核置換反応が起こる可能性があります。

還元: カルボニル基の還元は、対応するヒドラジン誘導体につながる可能性があります。

酸化: 酸化剤(過酸化水素、クロム酸など)。

置換: 求核剤(アミン、アルコキシドなど)。

還元: 還元剤(水素化ホウ素ナトリウム、水素化アルミニウムリチウムなど)。

主な生成物:: 主な生成物は、特定の反応条件と関与する置換基によって異なります。潜在的な生成物には、ヒドラゾン、ヒドラジド、および置換フェニルアセトアミドが含まれます。

4. 科学研究への応用

この化合物は、さまざまな分野で応用されています。

医学: 生物活性を示す可能性があり、創薬に関連しています。

化学: 研究者はその反応性を研究し、他の化合物の構成要素として使用しています。

工業: その独特な構造は、材料科学や触媒に役立つ可能性があります。

科学的研究の応用

This compound finds applications in various fields:

Medicine: It may exhibit biological activity, making it relevant for drug discovery.

Chemistry: Researchers study its reactivity and use it as a building block for other compounds.

Industry: Its unique structure could have applications in materials science or catalysis.

作用機序

類似化合物との比較

特性

CAS番号 |

681443-99-2 |

|---|---|

分子式 |

C15H12FN3O2 |

分子量 |

285.27 g/mol |

IUPAC名 |

N'-[(E)-(3-fluorophenyl)methylideneamino]-N-phenyloxamide |

InChI |

InChI=1S/C15H12FN3O2/c16-12-6-4-5-11(9-12)10-17-19-15(21)14(20)18-13-7-2-1-3-8-13/h1-10H,(H,18,20)(H,19,21)/b17-10+ |

InChIキー |

IYJOWULNYPENPP-LICLKQGHSA-N |

異性体SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)F |

正規SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005932.png)

![Ethyl 3-ethylpyrrolo[2,1-a]phthalazine-1-carboxylate](/img/structure/B12005953.png)

![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)